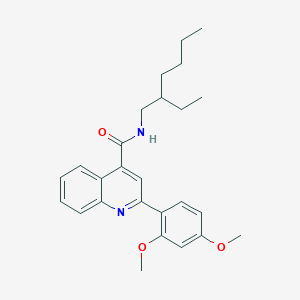
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide, also known as EHPQ, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. EHPQ is a synthetic compound that belongs to the quinolinecarboxamide family and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide is not fully understood. However, studies have suggested that 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects
Studies have shown that 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide exhibits anti-cancer and anti-inflammatory effects in vitro. 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has also been shown to reduce the production of pro-inflammatory cytokines in vitro.
实验室实验的优点和局限性
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also relatively stable and can be stored for extended periods without significant degradation. However, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous-based experiments. It is also relatively expensive compared to other compounds used in lab experiments.
未来方向
There are several future directions for the study of 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide. One potential direction is to further investigate its anti-cancer and anti-inflammatory properties in vivo. Another potential direction is to study its potential applications in organic electronics, specifically as a charge-transporting material in organic light-emitting diodes. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide and its potential applications in other fields such as material science and medicinal chemistry.
Conclusion
In conclusion, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its biochemical and physiological effects, and its potential applications in medicinal chemistry, material science, and organic electronics. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
合成方法
The synthesis of 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide involves the reaction of 2,4-dimethoxybenzaldehyde with 2-ethylhexylamine in the presence of acetic acid. The resulting intermediate is then subjected to a reaction with 4-chloroquinoline-2-carbonyl chloride to yield 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide.
科学研究应用
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been studied for its potential anti-cancer and anti-inflammatory properties. In material science, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been studied for its potential application as a hole-transporting material in organic solar cells. In organic electronics, 2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)-4-quinolinecarboxamide has been studied for its potential application as a charge-transporting material in organic light-emitting diodes.
属性
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O3/c1-5-7-10-18(6-2)17-27-26(29)22-16-24(28-23-12-9-8-11-20(22)23)21-14-13-19(30-3)15-25(21)31-4/h8-9,11-16,18H,5-7,10,17H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNGKTRNBSMSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethoxyphenyl)-N-(2-ethylhexyl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

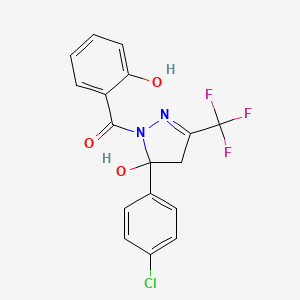
![N-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4967385.png)
![N-benzyl-2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4967393.png)

![ethyl 3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4967409.png)
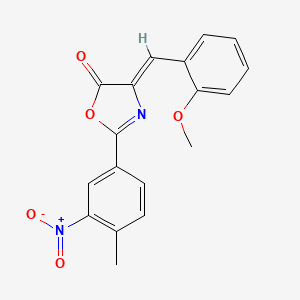
![N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B4967419.png)
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4967427.png)
![methyl 4-(5-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4967443.png)

![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B4967466.png)
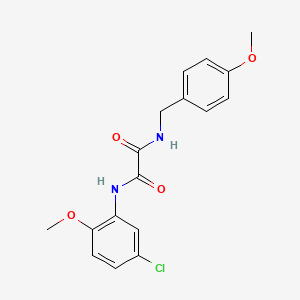
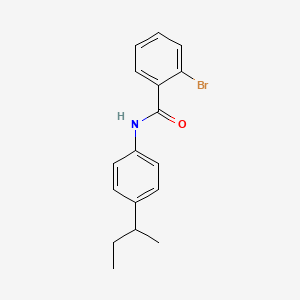
![4-hydroxy-N-phenyl-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4967494.png)